molecular formula C29H31NO6 B11476091 Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate

Cat. No.: B11476091
M. Wt: 489.6 g/mol
InChI Key: XKOUHPFRUFNXLL-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a benzoate ester, and a substituted amide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl benzoate.

    Amidation: The ethyl benzoate is then reacted with the appropriate amine derivative to form the amide linkage. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Final Assembly: The benzodioxole moiety is coupled with the amide-benzoate intermediate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: New ester or amide derivatives

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The amide and ester groups can facilitate binding to proteins or other macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(1,3-benzodioxol-5-yloxy)benzoate: Lacks the amide group, resulting in different biological activities and chemical properties.

    4-(1,3-Benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoic acid: The carboxylic acid derivative, which may have different solubility and reactivity.

    Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-aminobenzoate: Lacks the propanoyl group, leading to different interactions with biological targets.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are distinct from those of its analogs.

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzoate

InChI

InChI=1S/C29H31NO6/c1-5-33-29(32)22-10-12-25(36-23-11-13-26-27(16-23)35-17-34-26)24(15-22)30-28(31)19(4)21-8-6-20(7-9-21)14-18(2)3/h6-13,15-16,18-19H,5,14,17H2,1-4H3,(H,30,31)

InChI Key

XKOUHPFRUFNXLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C(C)C4=CC=C(C=C4)CC(C)C

Origin of Product

United States

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